molecular formula C19H21N5O2 B3918748 [2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone

[2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone

Cat. No.: B3918748
M. Wt: 351.4 g/mol
InChI Key: PNCBRGKGAMCARW-UHFFFAOYSA-N
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Description

[2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrrolidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling with the pyrrolidine derivative. Common reagents used in these reactions include strong bases, coupling agents like EDC or DCC, and solvents such as dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or triazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone apart is its combination of multiple functional groups, which provides a versatile platform for various chemical modifications and applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13(2)18-10-16(22-26-18)17-4-3-9-24(17)19(25)14-5-7-15(8-6-14)23-11-20-21-12-23/h5-8,10-13,17H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCBRGKGAMCARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=CC=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone
Reactant of Route 2
Reactant of Route 2
[2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone
Reactant of Route 3
Reactant of Route 3
[2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone
Reactant of Route 4
Reactant of Route 4
[2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone
Reactant of Route 5
Reactant of Route 5
[2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone
Reactant of Route 6
Reactant of Route 6
[2-(5-Propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone

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